molecular formula C22H19NO4 B1177608 A5 antigen CAS No. 144713-63-3

A5 antigen

Cat. No.: B1177608
CAS No.: 144713-63-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The A5 antigen, identified as ALOX5 (Arachidonate 5-lipoxygenase), is a key enzyme in the metabolism of arachidonic acid, catalyzing the synthesis of leukotrienes, which are critical mediators of inflammatory and allergic responses . ALOX5 is highly specific, with its antibodies validated through advanced techniques such as Relative Expression and Cell Treatment, confirming its role in diseases like asthma, cancer, and autoimmune disorders . Over 45 ALOX5 antibodies have been developed, supported by 20 peer-reviewed publications and 154 experimental images, underscoring its robust validation in research settings .

Properties

CAS No.

144713-63-3

Molecular Formula

C22H19NO4

Synonyms

A5 antigen

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

The A5 antigen (ALOX5) belongs to the lipoxygenase family. Comparable compounds include:

Compound Key Features This compound (ALOX5) References
SNRNP200 Antigen Involved in RNA splicing; therapeutic target in acute myeloid leukemia (AML). Catalyzes leukotriene synthesis; linked to inflammation and cancer.
Vaccinia B18R Poxvirus protein with Ig-like domains; used in vaccine development. Mammalian enzyme with catalytic and regulatory domains.
ALOX12 12-lipoxygenase; converts arachidonic acid to pro-inflammatory mediators. 5-lipoxygenase; distinct substrate specificity and leukotriene production.

Key Insights :

  • Its therapeutic antibodies target AML, whereas ALOX5 inhibitors focus on inflammatory pathways .
  • Vaccinia B18R: Structurally distinct (viral vs. mammalian), but both are used in immunotherapy. B18R’s Ig-like domains contrast with ALOX5’s catalytic domains .
  • ALOX12 : Shares a lipoxygenase function but differs in product specificity (12-HETE vs. leukotrienes) and disease associations (platelet activation vs. asthma) .

Validation and Antibody Performance

Parameter This compound (ALOX5) SNRNP200 Vaccinia B18R
Validation Methods Relative expression, cell treatment, 154 images Peer-reviewed supplementary data Recombinant protein assays
Antibody Affinity High specificity (Advanced Verification data) In-study cut points and pre-treatment Not explicitly reported
Clinical Relevance Asthma, cancer AML therapy Smallpox/monkeypox vaccines

Critical Differences :

  • ALOX5 antibodies are extensively validated for cross-reactivity and batch consistency, adhering to guidelines like the Ten Basic Rules of Antibody Validation (e.g., disclosed buffer composition, affinity constants) .
  • SNRNP200 antibodies require acid dissociation pre-treatment and in-study cut points to ensure diagnostic accuracy, a step less emphasized in ALOX5 workflows .
  • Vaccinia B18R’s clinical use relies on historical efficacy data (85% smallpox vaccine protection), whereas ALOX5’s applications are supported by modern molecular studies .

Q & A

Q. How to integrate multi-omics data to elucidate this compound’s functional roles?

  • Answer: Combine datasets from:
  • Transcriptomics: RNA-seq to correlate expression with phenotypic outcomes.
  • Proteomics: TMT labeling for quantitative interaction studies.
  • Metabolomics: LC-MS to assess pathway modulation.
    Use tools like STRING-DB for network analysis and correct for false discovery rates (FDR) in multi-dataset comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.